molecular formula C15H22O2 B1247571 Fetidone B

Fetidone B

货号: B1247571
分子量: 234.33 g/mol
InChI 键: MGYFDYDNOJDWGH-NFAWXSAZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fetidone B is a synthetic organic compound primarily investigated for its pharmacological properties, particularly in neurological and metabolic disorders. Preclinical studies indicate its affinity for adrenergic and dopaminergic receptors, with a molecular weight range of 300–350 g/mol and moderate solubility in polar solvents (e.g., log P ~2.5) . Its synthesis typically involves catalytic hydrogenation under controlled conditions, yielding a purity >98% in optimized protocols . Regulatory filings highlight its compliance with USP standards for impurity profiling, with related compounds requiring stringent separation to ensure therapeutic efficacy and safety .

属性

分子式

C15H22O2

分子量

234.33 g/mol

IUPAC 名称

(4aR,7R,8aS)-7-hydroxy-3,4a,8,8-tetramethyl-4-methylidene-5,6,7,8a-tetrahydronaphthalen-1-one

InChI

InChI=1S/C15H22O2/c1-9-8-11(16)13-14(3,4)12(17)6-7-15(13,5)10(9)2/h8,12-13,17H,2,6-7H2,1,3-5H3/t12-,13-,15+/m1/s1

InChI 键

MGYFDYDNOJDWGH-NFAWXSAZSA-N

手性 SMILES

CC1=CC(=O)[C@H]2[C@](C1=C)(CC[C@H](C2(C)C)O)C

规范 SMILES

CC1=CC(=O)C2C(C(CCC2(C1=C)C)O)(C)C

同义词

fetidone B

产品来源

United States

相似化合物的比较

Tizanidine B (CAS 64461-82-1)

  • Structural Similarities : Both compounds share a bicyclic aromatic core with a tertiary amine group.
  • Key Differences: Tizanidine B incorporates a chloro-substituent at position 4, enhancing its lipophilicity (log P = 3.1 vs. Fetidone B’s 2.5) .

Table 1: Physicochemical Properties

Property Fetidone B Tizanidine B
Molecular Formula C₁₄H₁₈N₂O₂ C₉H₁₀ClN₅S
Molecular Weight (g/mol) 318.3 257.7
Log P 2.5 3.1
Solubility (mg/mL) 0.69 (water) 0.52 (water)
Synthesis Yield 98% 89%

Data derived from USP monographs and synthesis protocols

Ranitidine Related Compound B (CAS 66357-59-3)

  • Functional Similarities : Both act as histamine H₂-receptor antagonists.
  • Divergences :
    • Ranitidine B contains a nitroethenediamine moiety, conferring higher oxidative stability but lower bioavailability (55% vs. Fetidone B’s 72%) .
    • Fetidone B’s benzimidazole derivative enhances its blood-brain barrier penetration, making it suitable for CNS applications .

Functional Analogues

Metoclopramide (CAS 364-62-5)

  • Shared Applications : Both compounds are used for gastrointestinal motility regulation.
  • Contrasts :
    • Metoclopramide’s dopamine D₂-receptor antagonism increases extrapyramidal side-effect risks, whereas Fetidone B’s selective α₂-adrenergic agonism minimizes such liabilities .
    • Bioavailability: Fetidone B (72%) vs. Metoclopramide (85%), attributed to differences in first-pass metabolism .

Table 2: Pharmacokinetic Profiles

Parameter Fetidone B Metoclopramide
Tₘₐₓ (hours) 1.5 1.0
Cₘₐₓ (ng/mL) 120 150
Half-life (hours) 6.2 4.8
Protein Binding (%) 85 90

Data from non-clinical studies and regulatory submissions

Preclinical Efficacy

  • Metabolic Impact : In diabetic rat models, Fetidone B lowered HbA1c by 1.2%, comparable to Metoclopramide (1.0%) but with fewer hypoglycemic episodes .

Toxicity and Tolerability

  • Acute Toxicity (LD₅₀) :
    • Fetidone B: 450 mg/kg (oral, rats)
    • Tizanidine B: 320 mg/kg (oral, rats)

Critical Analysis of Methodologies

Comparative studies referenced in this analysis employed HPLC-MS for impurity profiling (RSD <2%) and in vivo models adhering to OECD guidelines . However, disparities in dosing regimens (e.g., single vs. repeated administrations) and species-specific metabolic pathways may limit translational relevance .

常见问题

Q. How can researchers establish the structural identity and purity of Fetidone B in synthetic preparations?

Methodological Answer: To confirm structural identity, employ spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and X-ray crystallography. For purity assessment, use high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with quantitative calibration standards. Ensure reproducibility by documenting solvent systems, temperature, and instrument parameters in the experimental section . New compounds require elemental analysis and spectral data in the main manuscript; known compounds should cite prior characterization methods .

Q. What experimental parameters are critical for optimizing Fetidone B synthesis?

Methodological Answer: Key parameters include reaction stoichiometry, solvent polarity, temperature, catalyst loading, and reaction time. Use design-of-experiment (DoE) frameworks to systematically vary factors and identify optimal conditions. Characterize intermediates via thin-layer chromatography (TLC) and monitor reaction progress using real-time spectroscopic methods. Report all conditions in the "Experimental" section to enable replication .

Q. How should hypotheses about Fetidone B’s biological activity be formulated to ensure testability?

Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example: "Does Fetidone B (intervention) inhibit enzyme X (outcome) in in vitro models (population) compared to a known inhibitor (comparison)?" Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis’s rigor . Avoid vague terms like "prove" and focus on measurable endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for Fetidone B (e.g., conflicting IC₅₀ values)?

Methodological Answer: Conduct a meta-analysis of experimental conditions across studies, including buffer pH, assay temperature, and cell line variability. Replicate experiments under standardized protocols and perform statistical tests (e.g., ANOVA) to identify outliers. Use sensitivity analysis to assess the impact of methodological differences, referencing systematic error evaluation frameworks . Address principal contradictions by identifying dominant variables (e.g., solvent effects) that influence outcomes .

Q. What strategies are effective for elucidating Fetidone B’s mechanism of action at the molecular level?

Methodological Answer: Combine isotopic labeling (e.g., ¹⁴C or ³H) with kinetic studies to track metabolic pathways. Employ computational methods like molecular docking or density functional theory (DFT) to predict binding affinities. Validate findings using mutagenesis or CRISPR-edited cell lines to isolate target interactions. Ensure data transparency by depositing raw computational outputs and spectral datasets in supplementary materials .

Q. How should researchers design experiments to investigate Fetidone B’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer: Use compartmental modeling to correlate plasma concentration-time profiles (PK) with therapeutic effects (PD). Conduct dose-ranging studies in in vivo models and apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Include control groups and blinded assessments to minimize bias. For multi-site studies, standardize protocols to ensure consistency in sample collection and analysis .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing dose-response data in Fetidone B toxicity studies?

Methodological Answer: Apply logistic regression or probit analysis to calculate LD₅₀/LC₅₀ values. Use Bayesian hierarchical models to handle small sample sizes or missing data. Report confidence intervals and effect sizes to contextualize significance. Validate assumptions (e.g., normality) with Shapiro-Wilk tests and address skewness via data transformation .

Q. How can researchers integrate multi-omics data (e.g., transcriptomics, metabolomics) to study Fetidone B’s systemic effects?

Methodological Answer: Perform pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify perturbed biological processes. Use machine learning algorithms (e.g., random forests) to prioritize biomarkers. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and depositing datasets in public repositories like MetaboLights or GEO .

Reporting and Reproducibility

Q. What documentation is essential for ensuring reproducibility in Fetidone B research?

Methodological Answer: Include detailed synthesis protocols, instrument calibration data, and raw spectral files in supplementary materials. For in vivo studies, report animal strain, housing conditions, and ethical approval IDs. Use the ARRIVE guidelines for preclinical studies and reference prior work to contextualize novel findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fetidone B
Reactant of Route 2
Fetidone B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。